molecular formula C12H9N3O2 B8530557 2-(2-Amino-3-pyridyl)-1,3-benzoxazol-4-ol

2-(2-Amino-3-pyridyl)-1,3-benzoxazol-4-ol

Cat. No. B8530557
M. Wt: 227.22 g/mol
InChI Key: UUJGTJWKJCNQPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Amino-3-pyridyl)-1,3-benzoxazol-4-ol is a useful research compound. Its molecular formula is C12H9N3O2 and its molecular weight is 227.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Amino-3-pyridyl)-1,3-benzoxazol-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Amino-3-pyridyl)-1,3-benzoxazol-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Amino-3-pyridyl)-1,3-benzoxazol-4-ol

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

2-(2-aminopyridin-3-yl)-1,3-benzoxazol-4-ol

InChI

InChI=1S/C12H9N3O2/c13-11-7(3-2-6-14-11)12-15-10-8(16)4-1-5-9(10)17-12/h1-6,16H,(H2,13,14)

InChI Key

UUJGTJWKJCNQPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C3=C(N=CC=C3)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

TFA (10 ml) was added to 3-[4-[(2,4-dimethoxyphenyl)methoxy]-1,3-benzoxazol-2-yl]pyridin-2-amine (1.4 g). The resulting solution was stirred at 25° C. for 2 hours. The TFA was evaporated under reduced pressure. Toluene was added and the mixture was evaporated. The solid was triturated with water. The pH was adjusted to 7 with a 30% solution of ammonia. The solid was filtered and washed with water, diethyl ether and dried under reduced pressure to afford 2-(2-amino-3-pyridyl)-1,3-benzoxazol-4-ol (617 mg) as a solid. NMR Spectrum: (DMSOd6): 6.74-6.83 (m, 2H), 7.18 (d, 1H), 7.23 (dd, 1H), 7.84 (bs, 2H), 8.20 (d, 1H), 8.26 (d, 1H), 10.43 (s, 1H); Mass spectrum: M+H+ 228
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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